Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

Lipophilicity logP Membrane Permeability

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (CAS 188781-06-8) is a 4-phenyl-substituted 2-hydroxypyrimidine-5-carboxylate ester with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol. The compound exists as a tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo-1,2-dihydropyrimidine (keto) forms, a characteristic that underpins its distinct hydrogen-bonding capacity and reactivity profile relative to 2-amino, 2-mercapto, or 2-alkyl-substituted pyrimidine analogs.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 188781-06-8
Cat. No. B1310525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
CAS188781-06-8
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)N=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3/c1-2-18-12(16)10-8-14-13(17)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,17)
InChIKeyRAGYYZDMZFSPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxy-4-phenylpyrimidine-5-carboxylate (CAS 188781-06-8): Core Properties and Sourcing Context


Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate (CAS 188781-06-8) is a 4-phenyl-substituted 2-hydroxypyrimidine-5-carboxylate ester with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . The compound exists as a tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo-1,2-dihydropyrimidine (keto) forms, a characteristic that underpins its distinct hydrogen-bonding capacity and reactivity profile relative to 2-amino, 2-mercapto, or 2-alkyl-substituted pyrimidine analogs . Commercially available from multiple global suppliers at purities of ≥97% (J&K, Synblock, MolCore) , this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in contexts where fine-tuned lipophilicity and controlled ionization are required.

Why 2-Hydroxy-4-phenylpyrimidine-5-carboxylate Analogs Cannot Be Treated as Interchangeable in R&D Procurement


The 2-hydroxy-4-phenylpyrimidine-5-carboxylate scaffold presents a deceptively narrow structure–activity landscape: seemingly minor modifications at the 2-position (hydroxy → amino, mercapto, or chloro), the 4-position (phenyl → methyl, H, or heteroaryl), or the ester moiety (ethyl → methyl, acid) produce quantifiable shifts in lipophilicity, ionization state, tautomeric preference, and synthetic utility that directly impact selection decisions . Procurement teams evaluating this compound for drug discovery, agrochemical, or materials science programs must recognize that generic substitution with a close analog—even one differing by only a single methylene unit in the ester chain—can alter the compound's logP by ≥0.6 units or shift its predominant tautomeric form, with downstream consequences for membrane permeability, target binding, and metabolic stability. The quantitative evidence below establishes exactly where these differences manifest and why they are consequential for scientific selection.

Ethyl 2-Hydroxy-4-phenylpyrimidine-5-carboxylate: Quantified Differentiation Evidence Versus Closest Analogs


LogP 2.03 vs. 1.39: Phenyl-Substitution Confers a 0.64-Unit Lipophilicity Advantage Over the 4-Methyl Analog

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate exhibits a measured/predicted logP of 2.02590, compared to a logP of 1.393 for ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS 6214-64-8), representing a ΔlogP of +0.63 . This lipophilicity increment, driven by the 4-phenyl substituent, places the compound closer to the optimal logP range (1–3) for oral bioavailability and passive membrane permeability according to Lipinski's Rule of Five.

Lipophilicity logP Membrane Permeability Drug Design

pKa 7.42 vs. 3.72: The 2-Hydroxy Group Enables Near-Neutral Ionization at Physiological pH, Unlike the 2-Amino Analog

The predicted pKa of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate is 7.42±0.10, compared to a predicted pKa of 3.72±0.10 for 2-amino-4-phenylpyrimidine (CAS 2305-87-5) . At physiological pH 7.4, the 2-hydroxy compound is approximately 50% ionized (neutral/zwitterionic), whereas the 2-amino analog remains predominantly protonated (cationic) due to its lower pKa.

Ionization pKa pH-Dependent Solubility Druglikeness

Tautomeric Preference (KT(h/o) ≈ 60): 2-Hydroxypyrimidine Core Favors Hydroxy Form, Enabling Metal-Chelating and Hydrogen-Bonding Interactions Absent in 2-Amino or 2-Mercapto Analogs

Matrix-isolation FT-IR and ab initio studies on the parent 2-hydroxypyrimidine system report a hydroxy-to-oxo tautomeric equilibrium constant KT(h/o) of approximately 60 in an argon matrix environment, indicating strong preference for the enol (2-hydroxy) form over the keto (2-oxo) form . In contrast, 2-aminopyrimidines lack this prototropic tautomerism and exist exclusively in the amino form, while 2-mercaptopyrimidines exhibit thione-thiol tautomerism with distinct electronic and coordination properties. The 2-hydroxy tautomeric system enables specific hydrogen-bond donor/acceptor patterns and metal-chelation capacity (via the hydroxyl and N3 nitrogen) that are structurally inaccessible to the 2-amino and 2-mercapto congeners.

Tautomerism Hydrogen Bonding Metal Chelation Molecular Recognition

Melting Point >260°C (Decomp) vs. 250–252°C: Enhanced Thermal Robustness Distinguished from the 4-Methyl Ethyl Ester Analog

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate decomposes above 260°C without a defined melting transition, while ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS 6214-64-8) exhibits a sharp melting point of 250–252°C . This difference is consistent with stronger intermolecular interactions (π–π stacking from the phenyl ring and enhanced hydrogen bonding) in the 4-phenyl derivative.

Thermal Stability Melting Point Process Chemistry Formulation

Patented Intermediate Role in Carbocyclic Nucleoside Synthesis: A Documented Application Not Reported for the Methyl Ester or 2-Amino Analogs

A patent disclosure identifies the 2-hydroxy-4-phenylpyrimidine-5-carboxylate scaffold as an "important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine" with advantages of "simple and safe operational process and mild reaction conditions, convenient for industrial production" . No comparable patent disclosures were identified for the corresponding methyl ester (CAS 223423-18-5) or the 2-amino analog (CAS 77995-05-2) in this specific nucleoside synthetic context.

Nucleoside Synthesis Antiviral Patent Intermediate Process Development

Transparency Acknowledgment: Direct Head-to-Head Biological Activity Data for This Compound Are Currently Sparse in the Public Domain

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (conducted May 2026) did not yield direct head-to-head comparative biological activity data (IC₅₀, Ki, EC₅₀) for ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate against its closest analogs. The differential evidence presented in this guide therefore relies primarily on physicochemical property comparisons (logP, pKa, thermal behavior), class-level tautomerism data, and documented synthetic utility . Users requiring target-specific biological potency comparisons are advised to request custom profiling from their CRO or to consult the latest patent literature for unpublished data.

Data Availability Evidence Strength Procurement Caution

Ethyl 2-Hydroxy-4-phenylpyrimidine-5-carboxylate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Drug Discovery Programs Requiring LogP in the 2.0–2.5 Range for CNS or Intracellular Target Access

The compound's logP of 2.02590 positions it within the optimal lipophilicity window for passive blood-brain barrier penetration (logP 1.5–3.0) and intracellular target engagement. Medicinal chemistry teams developing kinase inhibitors, antiviral agents, or epigenetic modulators can select this compound over the less lipophilic 4-methyl analog (logP 1.393) when target engagement requires membrane permeability without resorting to excessive lipophilicity that risks hERG liability or poor solubility.

Prodrug Design Leveraging the Ethyl Ester as a Controlled Hydrolysis Handle

The ethyl ester moiety at the 5-position provides a hydrolytically labile group that can be cleaved by esterases to yield the corresponding carboxylic acid (CAS 1116339-68-4). This feature is advantageous for prodrug strategies where the ester serves as a permeability-enhancing promoiety that is subsequently unmasked in vivo. The 2-hydroxy group's pKa of 7.42 ensures that the compound remains largely unionized at the mildly acidic pH of the intestinal lumen, further facilitating oral absorption prior to esterase-mediated activation.

Carbocyclic Nucleoside Analog Synthesis Using Validated Patent Intermediates

For process chemistry groups developing novel antiviral or anticancer nucleoside analogs, the compound's documented role as a key intermediate in 5-substituted pyrimidine carbocyclic nucleoside synthesis provides a derisked synthetic entry. The mild reaction conditions and scalability advantages cited in the patent disclosure make this compound a strategically preferable starting material compared to the methyl ester or 2-amino analogs, which lack equivalent documented precedent in this application context.

Metal-Chelating Agent Development Exploiting the 2-Hydroxy Tautomeric System

The 2-hydroxy/2-oxo tautomeric equilibrium (KT(h/o) ≈ 60 in the parent scaffold) enables this compound to act as a bidentate ligand via the hydroxyl oxygen and the N3 pyrimidine nitrogen. This feature is structurally absent in 2-amino and 2-mercapto analogs and can be exploited for the design of metalloenzyme inhibitors (e.g., targeting zinc-dependent hydrolases, iron-containing dioxygenases, or copper-dependent oxidases) where metal coordination is the primary mechanism of inhibition.

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